molecular formula C11H15NO3 B13941937 (2R)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid CAS No. 781602-42-4

(2R)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid

Cat. No.: B13941937
CAS No.: 781602-42-4
M. Wt: 209.24 g/mol
InChI Key: KVCLBSURIAFEJS-SECBINFHSA-N
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Description

(2R)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid is a chiral non-proteinogenic amino acid featuring a propanoic acid backbone with an amino group at the C2 position (R-configuration) and a 3-methoxy-4-methylphenyl substituent at the C3 position. Its molecular formula is C₁₁H₁₅NO₃ (molecular weight: 209.25 g/mol), and it is registered under CAS No. 1335730-09-0 .

Properties

CAS No.

781602-42-4

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(2R)-2-amino-3-(3-methoxy-4-methylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO3/c1-7-3-4-8(6-10(7)15-2)5-9(12)11(13)14/h3-4,6,9H,5,12H2,1-2H3,(H,13,14)/t9-/m1/s1

InChI Key

KVCLBSURIAFEJS-SECBINFHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C[C@H](C(=O)O)N)OC

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)N)OC

Origin of Product

United States

Preparation Methods

Stereoselective Amino Acid Synthesis via Oxysilane Carboxylic Acid Derivatives

A patented process describes the synthesis of optically active 2-amino-3-hydroxypropanoic acid derivatives, which are structurally related intermediates for amino acids with substituted phenyl groups. This method involves:

  • Starting from optically active oxysilane carboxylic acid derivatives.
  • Epoxidation reactions using aqueous hydrogen peroxide under controlled pH and temperature (50–150 °C, pH adjusted by acidic or basic aqueous solutions).
  • Conversion of azide or alkylamine intermediates to the amino group.
  • Protection of the amino group using standard methods (e.g., Boc protection) to facilitate isolation and purification.
  • Resolution of racemic mixtures via diastereomeric salt formation with optically active amino alcohols or sulfonic acids, followed by fractional recrystallization and acidic/basic treatment to recover the optically pure compound.

Reaction conditions summary:

Step Conditions/Notes
Epoxidation Aqueous H₂O₂, tungstic acid catalyst, 50–150 °C, pH 5.3 (adjusted via sulfuric acid or KOH)
Amino group protection Boc or other protecting groups (Greene’s Protective Groups in Organic Synthesis)
Resolution Formation of diastereomeric salts, recrystallization, acidic/basic decomposition
Extraction and isolation Organic solvents such as toluene, chloroform, hexane; aqueous acidic/basic washes

This method yields high purity and enantiomeric excess of the (2R)-amino acid derivative and is applicable to various substituted phenyl groups, including methoxy and methyl substituents on the aromatic ring.

Conversion from Phenylpropanenitrile Derivatives

Another approach involves the hydrolysis of substituted phenylpropanenitriles to the corresponding phenylpropanoic acids, which can then be aminated or further functionalized to yield the target amino acid.

  • For example, 2-(4-methylphenyl)propanenitrile is refluxed with sodium hydroxide solution (3 M) at 100–105 °C for 8–10 hours.
  • After completion, the reaction mixture is acidified to pH 2–3 with hydrochloric acid.
  • Extraction with toluene and subsequent crystallization yields the substituted phenylpropanoic acid with high yield (~92%) and purity (~98% by HPLC).
  • Amination steps to introduce the amino group at the 2-position can follow established synthetic protocols.

This route is adaptable to methoxy substitution on the aromatic ring, providing a reliable precursor for the amino acid synthesis.

Diastereoselective Synthesis via Proline Derivatives and Cross-Coupling

A research study on related amino acid analogs demonstrates a diastereoselective synthetic approach:

  • Starting from O-methyl-proline, conversion to an enone intermediate is performed.
  • Bromination with N-bromosuccinimide (NBS) yields a brominated intermediate.
  • Suzuki-Miyaura cross-coupling with appropriate boronic acid (bearing the 3-methoxy-4-methylphenyl group) installs the aromatic substituent.
  • Reduction over Pd/C yields the racemic 2,3-cis diamine intermediate.
  • Protection with Boc anhydride allows for purification.
  • Epimerization at the alpha center with sodium methoxide in methanol adjusts stereochemistry towards the desired (2R) configuration.
  • Final deprotection with acid (e.g., 4 N HCl) affords the target amino acid analog.

This method provides a robust stereochemical control and modular introduction of the substituted phenyl group.

Comparative Data Table of Preparation Methods

Preparation Method Key Features Yield / Purity Advantages Limitations
Oxysilane carboxylic acid derivative route Epoxidation, amino protection, resolution High yield, high purity High enantiomeric purity, scalable Requires specialized catalysts and resolution steps
Hydrolysis of substituted phenylpropanenitrile Base hydrolysis, acidification, extraction ~92% yield, 98% purity Simple, cost-effective Requires subsequent amination for amino acid formation
Diastereoselective synthesis via proline analogs Cross-coupling, reduction, epimerization Moderate to good yields Good stereochemical control, modular design Multi-step, requires careful stereochemical adjustments

Research Discoveries and Optimization Notes

  • The oxysilane carboxylic acid derivative method benefits from enzymatic or chemical resolution techniques that enhance optical purity without extensive chromatographic separations.
  • Reaction parameters such as temperature (70–120 °C), pH (5.0–6.0), and reaction time (hours to days) are critical for maximizing yield and stereoselectivity in epoxidation and subsequent transformations.
  • Protection of the amino group is essential to prevent side reactions and facilitate purification; Boc and other carbamate protections are standard.
  • Cross-coupling strategies allow for late-stage diversification of the aromatic substituent, enabling synthesis of various analogs with different methoxy or methyl patterns.
  • Epimerization methods using mild bases (e.g., NaOMe) can fine-tune stereochemistry post-coupling, improving the ratio of desired (2R) isomer.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

(2R)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and protein synthesis.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations on the Aromatic Ring

The compound’s structural analogs differ primarily in the substituents on the phenyl ring or the nature of the side chain. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons
Compound Name (IUPAC) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(2R)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid 3-methoxy, 4-methyl C₁₁H₁₅NO₃ 209.25 Potential neuromodulator; studied for chiral synthesis.
(2R)-2-Amino-3-(1H-imidazole-4-yl)propanoic acid (D-Histidine) Imidazole ring C₆H₉N₃O₂ 155.15 Involved in protein synthesis; D-isomer may resist enzymatic degradation.
(R)-2-Amino-3-(3-bromophenyl)propanoic acid 3-bromo C₉H₁₀BrNO₂ ~258.09 Halogenated analog; used in peptide engineering for heavy atom substitution.
(2R)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid 4-trifluoromethoxy C₁₀H₁₀F₃NO₃ 249.19 Enhanced lipophilicity; explored in CNS drug design.
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 3,5-diiodo, 4-hydroxy C₉H₉I₂NO₃ ~448.96 Radioimaging applications due to iodine content.
(2R)-2-Amino-3-(1H-indol-3-yl)propanoic acid (D-Tryptophan) Indole ring C₁₁H₁₂N₂O₂ 204.23 Precursor for serotonin; chiral studies in neurotransmission.

Key Research Findings

Pharmacokinetics
  • Lipophilicity : The trifluoromethoxy group in [17] increases logP (~1.8) compared to the target compound (logP ~1.2), affecting solubility and tissue distribution.
  • Aqueous Solubility : The 4-hydroxy-3,5-diiodophenyl analog has higher solubility in polar solvents due to iodine and hydroxyl groups, unlike the methoxy/methyl-substituted target compound.

Biological Activity

(2R)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid, also known as AMPA , is a chiral amino acid derivative notable for its potential biological activities. Its unique structure, characterized by a methoxy group and a methyl group on the aromatic ring, suggests that it may interact with various biological targets, influencing neurotransmitter systems and metabolic pathways.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₅N₁O₃
  • Molar Mass : Approximately 209.24 g/mol
  • Key Functional Groups : Amino group (-NH₂), carboxylic acid group (-COOH), methoxy group (-OCH₃), and a methyl-substituted phenyl ring.

The presence of these functional groups significantly influences the compound's reactivity and biological properties. The methoxy and methyl substitutions provide distinct steric and electronic effects that enhance its biological efficacy compared to other amino acids.

Biological Activity

Research indicates that (2R)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid may exhibit several biological activities:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may act as a ligand for specific neurotransmitter receptors, potentially modulating excitatory neurotransmission. This could have implications for conditions such as depression or anxiety disorders.
  • Enzyme Interaction : The compound may interact with various enzymes, influencing metabolic pathways. For instance, it could affect the activity of enzymes involved in amino acid metabolism or neurotransmitter synthesis.
  • Potential Therapeutic Applications : Given its structural similarities to known pharmacological agents, (2R)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid could serve as a lead compound in drug development for neurological disorders.

Comparative Analysis with Related Compounds

To better understand the unique properties of (2R)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acidC₁₀H₁₃N₁O₄Hydroxy group instead of methyl; potential use as an antiparkinson agent
2-Amino-3-(4-methoxyphenyl)propanoic acidC₁₀H₁₃N₁O₃Lacks methyl substitution; simpler structure
2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acidC₁₁H₁₅N₁O₃Different substitution pattern; potential for varied activity

The unique substitution pattern of (2R)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid may enhance its reactivity and biological activity compared to these analogs.

Case Studies and Research Findings

Several studies have investigated the biological effects of (2R)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid:

  • Neuropharmacological Studies : In vitro experiments have shown that this compound can modulate glutamate receptor activity, which is critical in synaptic transmission and plasticity. Such modulation has been linked to cognitive functions and neuroprotection in animal models of neurodegeneration.
  • Metabolic Pathway Influence : Research has demonstrated that (2R)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid can influence the activity of key metabolic enzymes, suggesting potential applications in metabolic disorders.

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